

Spectroscopic Profile of 2-Ethoxy-2-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxy-2-methylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Ethoxy-2-methylpentane**, a tertiary ether with the molecular formula $C_8H_{18}O$. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable reference for researchers in compound identification, structural elucidation, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, ^{13}C NMR, IR, and Mass Spectra of **2-Ethoxy-2-methylpentane**. These predictions are derived from the known spectral characteristics of ethers and data from analogous structures, such as tert-amyl ethyl ether.

Predicted 1H NMR Data (Solvent: $CDCl_3$, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.3 - 3.5	Quartet (q)	2H	-O-CH ₂ -CH ₃
~1.4 - 1.6	Triplet of Quartets or Multiplet (m)	2H	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.2 - 1.4	Sextet or Multiplet (m)	2H	-CH ₂ -CH ₂ -CH ₃
~1.1 - 1.2	Triplet (t)	3H	-O-CH ₂ -CH ₃
~1.0 - 1.1	Singlet (s)	6H	-C(CH ₃) ₂ -
~0.8 - 0.9	Triplet (t)	3H	-CH ₂ -CH ₂ -CH ₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Assignment
~75 - 80	C-O (quaternary)
~58 - 62	-O-CH ₂ -CH ₃
~40 - 45	-CH ₂ -CH ₂ -CH ₃
~25 - 30	-C(CH ₃) ₂ -
~16 - 20	-CH ₂ -CH ₂ -CH ₃
~14 - 16	-O-CH ₂ -CH ₃
~14	-CH ₂ -CH ₂ -CH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975 - 2950	Strong	C-H stretch (sp ³ asymmetric)
2870 - 2850	Strong	C-H stretch (sp ³ symmetric)
1470 - 1450	Medium	C-H bend (methylene and methyl)
1385 - 1365	Medium	C-H bend (gem-dimethyl)
~1120	Strong, Broad	C-O-C stretch (asymmetric)[1] [2][3][4]

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Predicted Relative Intensity	Assignment
130	Very Low / Absent	[M] ⁺ (Molecular Ion)
115	Low	[M - CH ₃] ⁺
101	High	[M - C ₂ H ₅] ⁺ (α-cleavage)
87	Moderate	[M - C ₃ H ₇] ⁺ (α-cleavage)
73	High	[C ₄ H ₉ O] ⁺
59	Moderate	[C ₃ H ₇ O] ⁺
45	Moderate	[C ₂ H ₅ O] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring NMR, IR, and MS data for a liquid sample like **2-Ethoxy-2-methylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A small amount of **2-Ethoxy-2-methylpentane** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-500 MHz for ^1H NMR) is used.
- **^1H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters include an appropriate spectral width, acquisition time, and relaxation delay.
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS. For ^1H NMR, the signals are integrated to determine the relative number of protons, and the splitting patterns (multiplicity) are analyzed to deduce proton-proton coupling.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of **2-Ethoxy-2-methylpentane** between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.

- **Background Spectrum:** A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

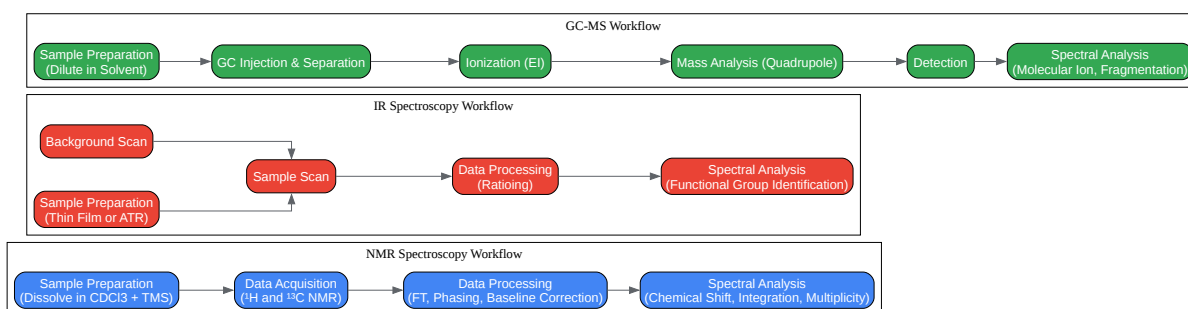
Methodology:

- **Sample Introduction:** For a volatile liquid like **2-Ethoxy-2-methylpentane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.
- **Gas Chromatography (GC):** The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

- Data Analysis: The molecular ion peak (if present) indicates the molecular weight of the compound. The fragmentation pattern provides structural information based on the characteristic cleavage of chemical bonds. The fragmentation of ethers is often characterized by α -cleavage, where the bond adjacent to the oxygen atom breaks.[5][6]

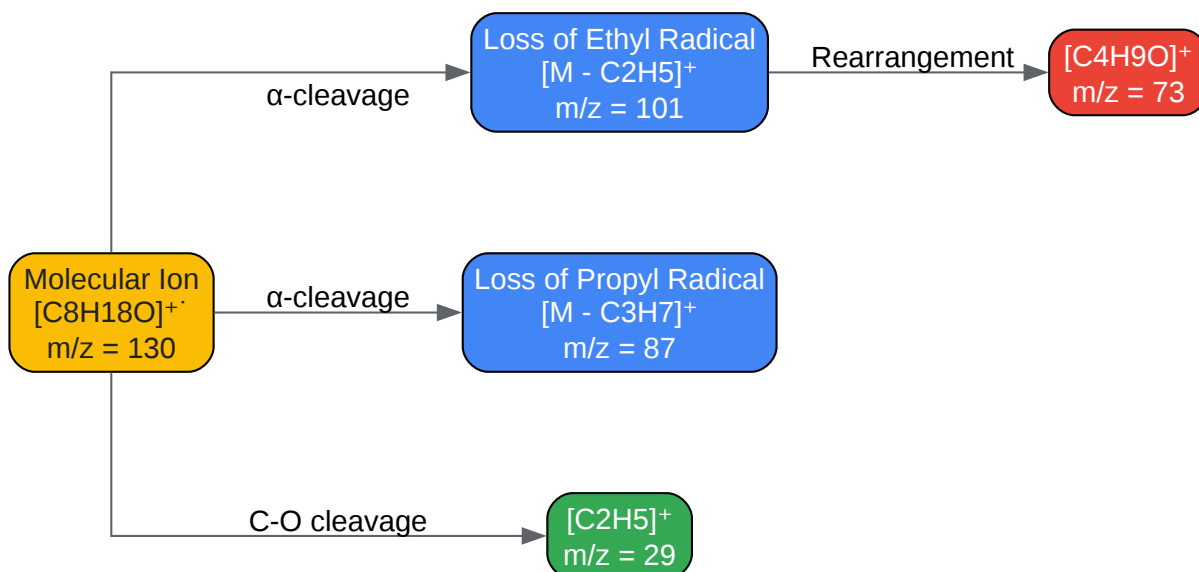
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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General workflows for NMR, IR, and GC-MS analysis.



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Key fragmentation pathways for **2-Ethoxy-2-methylpentane** in MS.

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